![molecular formula C18H19NO3S B5569464 3-[4-(1,1-dimethylpropyl)phenoxy]-1,2-benzisothiazole 1,1-dioxide](/img/structure/B5569464.png)

3-[4-(1,1-dimethylpropyl)phenoxy]-1,2-benzisothiazole 1,1-dioxide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

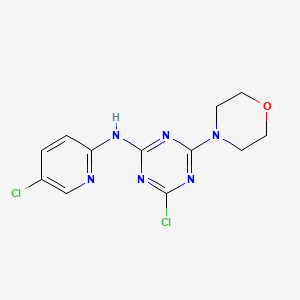

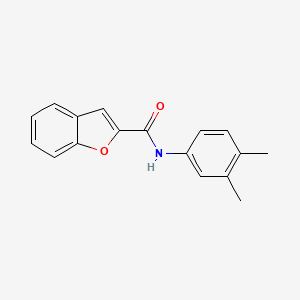

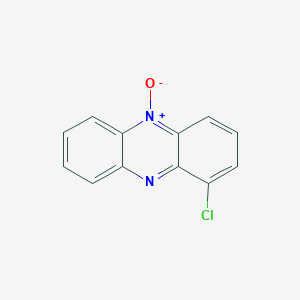

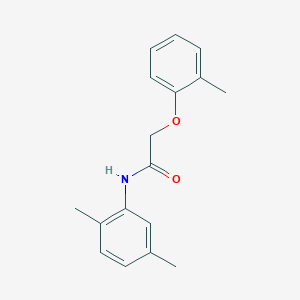

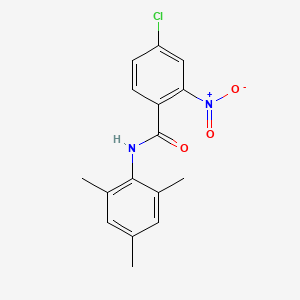

3-[4-(1,1-Dimethylpropyl)phenoxy]-1,2-benzisothiazole 1,1-dioxide is a chemical compound that belongs to the class of benzisothiazoles. It's known for its unique structural and chemical properties.

Synthesis Analysis

The synthesis of related 1,2-benzisothiazole 1,1-dioxides often involves reactions with phosphorus pentoxide and amines or organolithium compounds. For instance, 3-Amino-1,2-benzisothiazole-1,1-dioxides are prepared by heating saccharin and hydrochlorides of primary and secondary aliphatic amines with phosphorus pentoxide (Jensen & Pedersen, 1981).

Molecular Structure Analysis

The molecular structure of related compounds can be complex. For example, the crystal structure of 2-(4-Fluoro-2-(4-fluorophenoxy)phenyl)-1-(1H-1,2,4-triazol-1-ylmethyl)-3-methoxy-isopropy alcohol, a similar compound, indicates an orthorhombic space group and specific bond angles and lengths that contribute to its stability (Liang, 2009).

Chemical Reactions and Properties

Benzisothiazole derivatives show a range of chemical reactions, often involving nucleophilic attack leading to fission of the thiazole ring or reactions with various nucleophiles resulting in diverse products (Carrington, Clarke, & Scrowston, 1971).

Physical Properties Analysis

The physical properties of such compounds can vary depending on the substituents and structural configuration. Typically, these properties include melting points, boiling points, and solubility in various solvents.

Chemical Properties Analysis

Chemical properties of benzisothiazole 1,1-dioxides include reactivity with other chemical agents, stability under various conditions, and the ability to form complex compounds or undergo various chemical transformations (Davis et al., 1990).

Applications De Recherche Scientifique

Catalysis and Organic Synthesis

Complexes derived from related organochalcogen ligands have been explored for their catalytic properties, including transfer hydrogenation and oxidation of alcohols. These studies demonstrate the utility of such compounds in facilitating chemical transformations, potentially offering insights into the catalytic applications of 3-[4-(1,1-dimethylpropyl)phenoxy]-1,2-benzisothiazole 1,1-dioxide (Fariha Saleem et al., 2014; Fariha Saleem et al., 2013).

Ligand Chemistry and Metal Complex Formation

The synthesis of novel ligands and their metal complexes has been a focal point of research, demonstrating the potential for the development of new materials with unique chemical properties. Such studies provide a foundation for exploring the binding and coordination chemistry of 3-[4-(1,1-dimethylpropyl)phenoxy]-1,2-benzisothiazole 1,1-dioxide with various metals, which could lead to applications in catalysis, molecular recognition, or materials science (O. El‐Gammal et al., 2021).

Sensor Development and Anion Detection

Research on the development of sensors based on related chemical structures highlights the potential for 3-[4-(1,1-dimethylpropyl)phenoxy]-1,2-benzisothiazole 1,1-dioxide to act as a molecular sensor or probe. Such compounds could be tailored to detect specific ions or molecules, providing valuable tools for analytical chemistry, environmental monitoring, or medical diagnostics (Asim A. Balakit et al., 2020).

Propriétés

IUPAC Name |

3-[4-(2-methylbutan-2-yl)phenoxy]-1,2-benzothiazole 1,1-dioxide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H19NO3S/c1-4-18(2,3)13-9-11-14(12-10-13)22-17-15-7-5-6-8-16(15)23(20,21)19-17/h5-12H,4H2,1-3H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZAOKKTSTVYXBMR-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C)(C)C1=CC=C(C=C1)OC2=NS(=O)(=O)C3=CC=CC=C32 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H19NO3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

329.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-[2-(3-fluorophenyl)-2-hydroxyethyl]-4-(3-hydroxy-3-methylbutyl)benzamide](/img/structure/B5569386.png)

![2-bromo-4-[(hydroxyimino)methyl]-6-methoxyphenyl 4-methylbenzenesulfonate](/img/structure/B5569393.png)

![methyl 3-nitro-5-[(3-pyridinylamino)carbonyl]benzoate](/img/structure/B5569429.png)

![(1S*,5R*)-3-(2,3-dihydro-1H-inden-2-yl)-6-[3-(1H-1,2,4-triazol-1-yl)propanoyl]-3,6-diazabicyclo[3.2.2]nonane](/img/structure/B5569435.png)

![4'-[(4-methoxy-2-pyridinyl)methyl]-1',4'-dihydro-3'H-spiro[piperidine-4,2'-quinoxalin]-3'-one dihydrochloride](/img/structure/B5569450.png)

![N-[3-(3,5-dimethyl-1H-1,2,4-triazol-1-yl)propyl]-1-benzothiophene-5-carboxamide](/img/structure/B5569483.png)

methanone](/img/structure/B5569487.png)

![1-amino-3-(3-chlorophenyl)pyrido[1,2-a]benzimidazole-2,4-dicarbonitrile](/img/structure/B5569505.png)